molecular formula C7H13NO B2505984 1-Acetyl-2-methylpyrrolidine CAS No. 18912-61-3

1-Acetyl-2-methylpyrrolidine

Cat. No.: B2505984
CAS No.: 18912-61-3
M. Wt: 127.187
InChI Key: YPWKAZSHYHFTIW-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylpyrrolidine is an organic compound belonging to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The acetyl and methyl substituents on the pyrrolidine ring enhance its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-2-methylpyrrolidine can be synthesized through several methods. One common approach involves the acetylation of 2-methylpyrrolidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the acetylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: 2-methylpyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Acetyl-2-methylpyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-acetyl-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups on the pyrrolidine ring can influence its binding affinity to enzymes and receptors, modulating their activity. The compound may exert its effects through the inhibition or activation of specific biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the acetyl and methyl substituents.

    2-Methylpyrrolidine: Similar structure but without the acetyl group.

    1-Acetylpyrrolidine: Similar structure but without the methyl group.

Uniqueness: 1-Acetyl-2-methylpyrrolidine is unique due to the presence of both acetyl and methyl groups, which enhance its chemical reactivity and biological activity compared to its analogs. The combination of these substituents provides a distinct profile, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-4-3-5-8(6)7(2)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWKAZSHYHFTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18912-61-3
Record name 1-(2-methyl-1-pyrrolidinyl)-ethanone
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